
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a tetradecanamide backbone, with a methoxyphenyl group and a hydroxy group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with tetradecanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-2-tetradecanone.
Reduction: Formation of N-hydroxy-2-(4-methoxyphenyl)sulfanyltetradecanamide.
Substitution: Formation of N-hydroxy-2-(4-substituted-phenyl)sulfonyltetradecanamide.
科学的研究の応用
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-D-serinamide
- N-hydroxy-2-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide
Uniqueness
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide is unique due to its long tetradecanamide backbone, which imparts distinct physicochemical properties compared to other sulfonamides. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
212766-02-4 |
|---|---|
分子式 |
C21H35NO5S |
分子量 |
413.6 g/mol |
IUPAC名 |
N-hydroxy-2-(4-methoxyphenyl)sulfonyltetradecanamide |
InChI |
InChI=1S/C21H35NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)22-24)28(25,26)19-16-14-18(27-2)15-17-19/h14-17,20,24H,3-13H2,1-2H3,(H,22,23) |
InChIキー |
ZGEUEQMPAIUHSM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
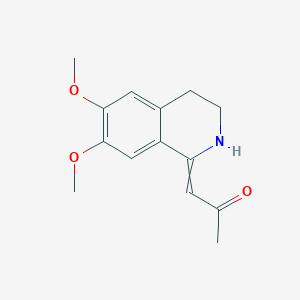
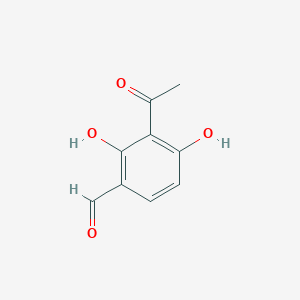
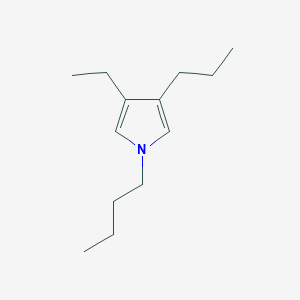
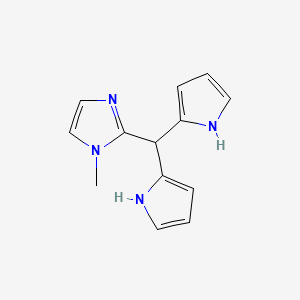
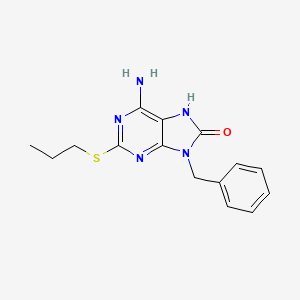
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)

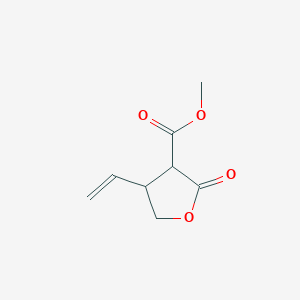
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

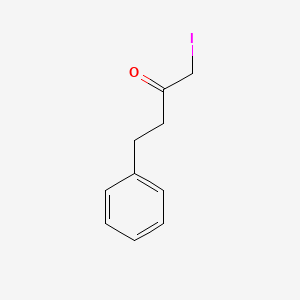
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
